molecular formula C14H26N2O B12811313 Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- CAS No. 102367-01-1

Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-

Cat. No.: B12811313
CAS No.: 102367-01-1
M. Wt: 238.37 g/mol
InChI Key: NBEJIEWYTIJTGQ-UHFFFAOYSA-N
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Description

Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. For the synthesis of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-, the following steps can be employed:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxytetrahydrofuran and diethylaminoethanol.

    Reaction Conditions: The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in good yield.

Industrial Production Methods

Industrial production of pyrrole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and ethoxyethyl groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole, 2,5-dimethyl-: Lacks the diethylamino and ethoxyethyl groups, resulting in different chemical properties and applications.

    Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-: Similar structure but with dimethylamino instead of diethylamino group.

Uniqueness

The combination of these functional groups provides distinct advantages in terms of biological activity and material properties .

Properties

CAS No.

102367-01-1

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)ethoxy]-N,N-diethylethanamine

InChI

InChI=1S/C14H26N2O/c1-5-15(6-2)9-11-17-12-10-16-13(3)7-8-14(16)4/h7-8H,5-6,9-12H2,1-4H3

InChI Key

NBEJIEWYTIJTGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCN1C(=CC=C1C)C

Origin of Product

United States

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